(1-Aminoindolin-6-yl)methanol

Descripción general

Descripción

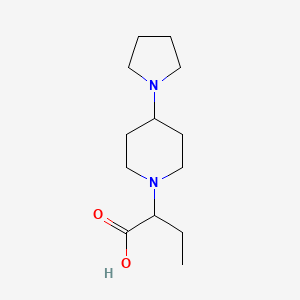

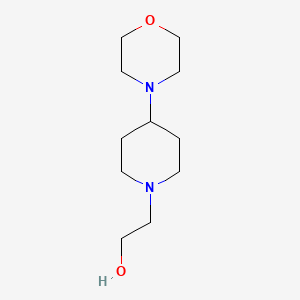

(1-Aminoindolin-6-yl)methanol, also known as 1-aminoindoline-6-methanol or AI6M, is a chemical compound with a wide range of applications in the scientific research field. AI6M is a derivative of the indole family, a group of compounds that are known for their biological activity. AI6M has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects, and its ability to be used in laboratory experiments.

Aplicaciones Científicas De Investigación

Lipid Dynamics and Methanol's Impact

- Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Research demonstrates methanol's significant impact on lipid dynamics, such as enhancing the mixing of isotopically distinct lipid vesicle populations and accelerating lipid transfer and flip-flop kinetics. This underscores methanol's influence on bilayer composition and its implications for biomembrane and proteolipid studies, highlighting the need for careful consideration of solvent effects in biomolecular research (Nguyen et al., 2019).

Novel Fluorophore for Biomedical Analysis

- The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range in aqueous media. Its high stability against light and heat, alongside minimal effects from pH changes, make it a valuable fluorescent labeling reagent for biomedical analysis. This research exemplifies the development of novel fluorophores for sensitive and robust detection in various analytical contexts (Hirano et al., 2004).

Electrochemical Utilization of Methanol for Synthesis

- Methanol can be electrochemically activated to serve as a C1 source in the cyclization with 2-aminobenzamides, facilitating the synthesis of N-heterocycles such as 2,3-dihydroquinazolin-4(1H)-ones. This approach offers a metal-free, environmentally friendly route for generating a variety of N,N-disubstituted heterocycles, illustrating methanol's utility in sustainable synthetic methodologies (Liu et al., 2021).

Synthesis of Aminoindoles via Electrochemical Reduction

- The electrochemical reduction of nitroindoles in aqueous methanol results in the synthesis of substituted aminoindoles, depending on various factors such as the nitroindole used, pH, and nucleophile presence. This method showcases an efficient route for generating aminoindole derivatives, important intermediates in pharmaceutical and material science research (Marcotte et al., 1998).

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .

Mode of Action

The mode of action would depend on the specific targets that “(1-Aminoindolin-6-yl)methanol” interacts with. For instance, indole derivatives have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Methanol is a reduced one-carbon (C1) compound. It supports growth of aerobic methylotrophs that gain ATP from reduced redox equivalents by respiratory phosphorylation in their electron transport chains . .

Pharmacokinetics

Methanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the carbon footprint of methanol depends on the feedstock and the production pathway . .

Propiedades

IUPAC Name |

(1-amino-2,3-dihydroindol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5,12H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBXBGLNXFLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)

![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-3-yl)methanone](/img/structure/B1478775.png)

![5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1478776.png)

![azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478780.png)